1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide
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Overview
Description
1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a piperazine ring, a pyridazine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 3-chlorophenylpiperazine, which is then reacted with various reagents to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures
Scientific Research Applications
1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound is a selective h5-HT1D antagonist with applications in neuropharmacology.
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane: This compound has similar structural features and is used in various chemical and biological studies. The uniqueness of 1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27ClN6O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN6O3/c23-17-2-1-3-18(14-17)26-10-12-27(13-11-26)19-4-5-20(30)29(25-19)15-21(31)28-8-6-16(7-9-28)22(24)32/h1-5,14,16H,6-13,15H2,(H2,24,32) |
InChI Key |
XJOFTOZGLCXHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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